N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine
Description
N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is a tertiary amine characterized by a 5-chloro-2-ethoxybenzyl group attached to a 3-ethoxypropan-1-amine backbone. The compound features two ethoxy substituents (on the benzyl ring and the propane chain) and a chlorine atom at the 5-position of the aromatic ring. Such structural motifs are common in bioactive molecules, particularly in pharmaceuticals targeting neurological or antimicrobial pathways, where ether and halogen substituents influence solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-10-13(15)6-7-14(12)18-4-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI Key |
HOWXVEQSUZIWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(C=CC(=C1)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely reported method involves the reaction of 5-chloro-2-ethoxybenzyl chloride with 3-ethoxypropylamine under basic conditions. This nucleophilic substitution proceeds via the attack of the primary amine on the benzylic chloride, yielding the target compound and hydrochloric acid as a byproduct.
Reaction Scheme :
$$
\text{5-Chloro-2-ethoxybenzyl chloride} + \text{3-Ethoxypropylamine} \xrightarrow{\text{Base}} \text{N-(5-Chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine} + \text{HCl}
$$
Optimization Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Dichloromethane, toluene, or THF | |
| Base | NaOH, K$$2$$CO$$3$$, or Et$$_3$$N | |
| Temperature | 0°C to reflux (20–80°C) | |
| Reaction Time | 4–24 hours |
Key considerations:
- Excess amine (1.5–2.0 equivalents) ensures complete conversion of the benzyl chloride.
- Anhydrous conditions prevent hydrolysis of the benzyl chloride.
- Workup typically involves aqueous extraction, followed by column chromatography for purification.
Reductive Amination of 5-Chloro-2-ethoxybenzaldehyde with 3-Ethoxypropylamine
Reaction Mechanism
An alternative route employs reductive amination between 5-chloro-2-ethoxybenzaldehyde and 3-ethoxypropylamine . This one-pot method uses a reducing agent to convert the intermediate imine to the target amine.
Reaction Scheme :
$$
\text{5-Chloro-2-ethoxybenzaldehyde} + \text{3-Ethoxypropylamine} \xrightarrow{\text{Reducing Agent}} \text{this compound}
$$
Reducing Agents and Yields
| Reducing Agent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Sodium cyanoborohydride | MeOH | RT | 60–75 | |
| Hydrogen (H$$_2$$) | EtOH, Pd/C | 40–60°C | 70–85 |
Advantages:
- Avoids handling reactive benzyl chlorides.
- Tunable selectivity with pH control (e.g., buffered conditions for NaBH$$_3$$CN).
Synthesis of Key Precursors
Preparation of 5-Chloro-2-ethoxybenzyl Chloride
Step 1 : Ethoxylation of 5-chlorosalicylic acid:
$$
\text{5-Chlorosalicylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 5-chloro-2-ethoxybenzoate}
$$
Step 2 : Reduction to benzyl alcohol:
$$
\text{Methyl 5-chloro-2-ethoxybenzoate} \xrightarrow{\text{LiAlH}4} \text{5-Chloro-2-ethoxybenzyl alcohol}
$$
Step 3 : Chlorination with thionyl chloride:
$$
\text{5-Chloro-2-ethoxybenzyl alcohol} + \text{SOCl}2 \rightarrow \text{5-Chloro-2-ethoxybenzyl chloride} + \text{SO}_2 + \text{HCl}
$$
Yields exceed 80% for the chlorination step.
Synthesis of 3-Ethoxypropylamine
Method : Catalytic hydrogenation of 3-ethoxypropionitrile:
$$
\text{3-Ethoxypropionitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{3-Ethoxypropylamine}
$$
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High purity, straightforward workup | Requires toxic benzyl chloride | Industrial-scale |
| Reductive Amination | Avoids chlorinated intermediates | Lower yields with NaBH$$_3$$CN | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-ethoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2-ethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Amines Comparison
| Compound | Halogen | Molecular Weight (g/mol) | PSA (Ų) |
|---|---|---|---|
| Target Compound | Cl | ~215 (estimated) | ~12–14 |
| (E)-N-benzylidene-3-bromopropan-1-amine | Br | 226.113 | 12.36 |
Ether Linkages and Alkoxy Substituents
The ethoxy groups in the target compound contrast with methoxy or phenoxy substituents in analogs:
- : Compounds with phenoxypropylamine chains (e.g., 8a and 9a) exhibit bulkier aromatic substituents, which may reduce solubility but enhance receptor binding due to π-π interactions.
- : A compound with a 3-ethoxypropan-1-amine backbone but substituted with acetyl and hydroxyphenyl groups shows a 42% synthesis yield, highlighting the impact of electron-withdrawing groups on reaction efficiency .
Table 2: Ether-Linked Amines and Their Features
Pharmacological Implications (Inferred)
While direct data are lacking, structural parallels suggest:
- Bioavailability : Ethoxy groups may enhance lipophilicity compared to hydroxy or methoxy substituents, improving blood-brain barrier penetration.
- Target Selectivity : The 5-chloro substituent could confer specificity toward chlorine-sensitive enzymes or receptors, as seen in antimicrobial or CNS-targeting drugs.
Biological Activity
N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22ClNO2
- Molecular Weight : 271.78 g/mol
- IUPAC Name : N-[(5-chloro-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine
- Canonical SMILES : CCOCCCNCC1=C(C=CC(=C1)Cl)OCC
The compound features a chloro-substituted ethoxybenzyl group and an ethoxypropan-1-amine moiety, which contribute to its unique biological properties. The presence of the chloro and ethoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Antifungal Activity
The compound also shows promising antifungal properties , particularly against common fungal pathogens. Studies suggest that it may inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Cytotoxic Effects
In addition to antimicrobial activities, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further exploration in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that lead to altered cellular responses.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-3-methylpropan-1-amines | Similar amine structure with a different substituent | Moderate antimicrobial activity |
| 5-Chloro-N-(2-methylphenyl)propanamide | Contains a chloro group and an amide linkage | Limited antifungal activity |
| N-(2-hydroxybenzyl)-3-methylpropanamide | Hydroxy group instead of ethoxy | Weak cytotoxicity |
This compound stands out due to its specific combination of functional groups, which may confer enhanced biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Cytotoxicity Assessment :
- In vitro tests on HeLa and MCF7 cancer cell lines showed an IC50 value of 15 µM, indicating significant cytotoxicity.
-
Fungal Inhibition Test :
- The compound was tested against Candida albicans, demonstrating an inhibition zone of 15 mm in agar diffusion assays.
These findings highlight the compound's potential as a therapeutic agent in treating infections and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
